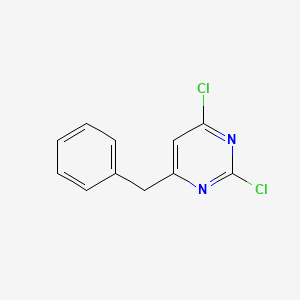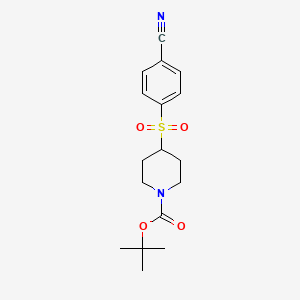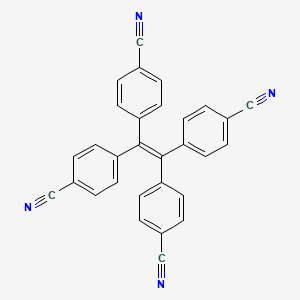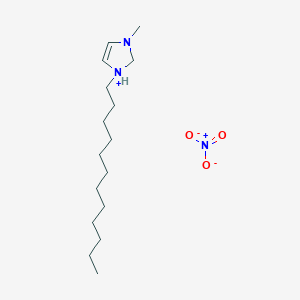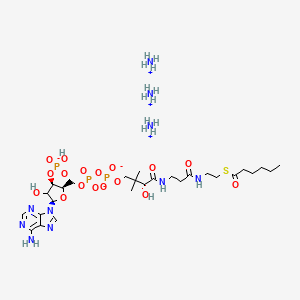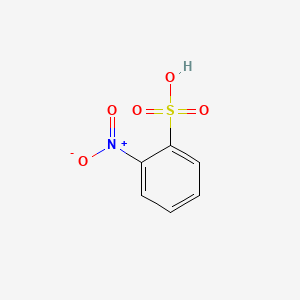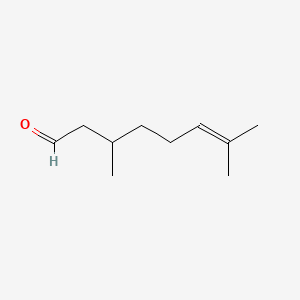
cis-1,3-Cyclohexanediol
Descripción general
Descripción
Cis-1,3-Cyclohexanediol is a chemical compound with the molecular formula C6H12O2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of this compound has been studied extensively. The molecular structure of all the possible conformations of the isolated molecules of the six cyclohexanediol isomers was optimized at the MP2/aug-cc-pVDZ level of theory . The axial–equatorial isomers have several conformers with relevant abundance .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 246.5±0.0 °C at 760 mmHg, and a flash point of 123.9±13.0 °C . It has two hydrogen bond acceptors and two hydrogen bond donors .Aplicaciones Científicas De Investigación
Catalytic Systems and Synthesis of Sulfides cis-1,2-Cyclohexanediol (a structurally similar compound to cis-1,3-Cyclohexanediol) serves as an effective ligand for copper-catalyzed cross-coupling reactions. It facilitates the synthesis of various sulfides, including biologically important vinyl sulfides, with high yields and selectivity under mild conditions (Kabir et al., 2010).
Enzymatic Resolution and Desymmetrization The compound has been used in enzymatic processes. For instance, its desymmetrization to (1S,3R)-3-(acetoxy)-1-cyclohexanol has been performed using Candida antarctica lipase B, yielding high enantioselectivity and excellent yields (Fransson et al., 2006).
Molecular Recognition and Hydrogen Bonding In studies of molecular recognition, this compound has been investigated for its ability to form hydrogen-bonded complexes with macrocycles. Its affinity and selectivity are significantly influenced by the stereochemistry and position of its OH groups (Kikuchi et al., 1991).
Phase Transition Studies The phase transitions of this compound have been studied using infrared spectroscopy and differential thermal analysis. These studies provide insights into the compound's behavior in different phases, including solid and liquid states (Leitão et al., 1999; 2001).
Polymorphism and Crystal Forming Abilities Research on this compound has revealed its polymorphic properties, including the existence of multiple solid forms and their thermal behavior. This has implications for its use in materials science and crystallography (Bebiano et al., 2014).
Electrochemical Studies The electrooxidation of cyclohexanediol isomers, including this compound, has been explored, highlighting differences in reactivity based on molecular structure and adsorption properties. This research is relevant for electrochemical applications and understanding electrooxidation mechanisms (L̵uczak et al., 1994).
Synthesis of Intermediates for Industrial Applications The compound has been used in the synthesis of intermediates like cis-4-Propylcyclohexanol, crucial in manufacturing liquid crystal displays. This demonstrates its role in industrial chemical processes (Wu et al., 2022).
Safety and Hazards
Mecanismo De Acción
Mode of Action
The compound’s structure, featuring two hydroxyl groups on a cyclohexane ring, suggests it could potentially engage in hydrogen bonding and other interactions with its targets . The exact nature of these interactions would depend on the specific biological context and the particular targets involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of cis-1,3-Cyclohexanediol . These factors could include temperature, pH, and the presence of other substances that could interact with the compound. For instance, the compound’s stability could be affected by temperature and pH, while its efficacy could be influenced by the presence of other substances that compete for the same targets.
Análisis Bioquímico
Biochemical Properties
cis-1,3-Cyclohexanediol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with oxidoreductases, a class of enzymes that catalyze oxidation-reduction reactions. These interactions often involve the hydroxyl groups of this compound, which can act as hydrogen donors or acceptors in enzymatic reactions. Additionally, this compound can form hydrogen bonds with various biomolecules, influencing their stability and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of kinases and phosphatases, enzymes that play crucial roles in signal transduction. Furthermore, this compound can affect gene expression by interacting with transcription factors and altering their binding to DNA. This compound also impacts cellular metabolism, particularly in pathways involving carbohydrate and lipid metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, this compound may inhibit certain dehydrogenases by competing with their natural substrates. Additionally, it can induce conformational changes in proteins, affecting their function and interactions with other biomolecules. These molecular interactions are crucial for understanding the compound’s role in biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to the formation of by-products that could affect its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, including changes in enzyme expression and activity .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or protecting against oxidative stress. At high doses, this compound can be toxic, leading to adverse effects such as cellular damage, inflammation, and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact significantly changes at certain concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which convert it into corresponding aldehydes and acids. These metabolic transformations are crucial for the compound’s detoxification and elimination from the body. Additionally, this compound can influence metabolic fluxes, altering the levels of various metabolites in biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophilic nature. Transporters and binding proteins may also facilitate its movement within the cellular environment. The localization and accumulation of this compound can affect its biological activity, with higher concentrations potentially leading to localized effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its effects on cellular functions. Understanding its subcellular distribution is essential for elucidating its role in cellular processes .
Propiedades
IUPAC Name |
(1S,3R)-cyclohexane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-2-1-3-6(8)4-5/h5-8H,1-4H2/t5-,6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMGYIOTPQVQJR-OLQVQODUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic routes to obtain cis-1,3-cyclohexanediol?
A1: Several synthetic approaches have been explored to obtain this compound. One method involves the hydrogenation of resorcinol using a ruthenium catalyst supported on silica and promoted by a basic metal. [] This method allows for the continuous production of this compound with high yields and selectivity towards the cis isomer, reaching percentages above 75%. [] Another approach uses samarium(II) iodide to promote a domino epoxide ring-opening/ketyl olefin coupling reaction. [] This method provides access to a variety of cis-1,3-cyclohexanediols with good yields and high diastereoselectivity. [] Additionally, this compound can be obtained via a ruthenium-catalyzed transfer hydrogenation of 1,3-cyclohexanedione using microwave heating. []
Q2: Can enzymes be used in the synthesis or modification of this compound?
A2: Yes, enzymes like Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PS-C) have shown utility in the stereoselective transformations of this compound. For example, CALB catalyzes the desymmetrization of this compound to (1S,3R)-3-(acetoxy)-1-cyclohexanol with high enantioselectivity. [, ] Furthermore, PS-C exhibits high diastereoselectivity in catalyzing the formation of cis-diacetate from cis/trans-1,3-cyclohexanediol. [, ]
Q3: How does the structure of this compound influence its binding affinity to metal ions?
A3: The cis-1,3-diol motif in this compound plays a crucial role in its ability to chelate metal ions. [] Interestingly, the binding affinity shows divergent trends depending on the charge of the metal ion. For divalent metal ions (M2+), smaller ionic radii correlate with stronger binding, while the opposite trend is observed for trivalent metal ions (M3+). [] This behavior suggests that the coordination of this compound to trivalent metal ions might resemble the interaction with a cis-cis-1,3,5-cyclohexanetriol ligand. []
Q4: Are there alternative compounds to this compound in metal ion removal applications?
A4: While this compound exhibits chelating properties towards various metal ions, other compounds like hydroxyfullerenes [C60O(x)(OH)y]n- have demonstrated higher efficiency in removing metal ions from solutions. [] These materials could offer potential alternatives for metal ion extraction and recycling applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbaMate](/img/structure/B3029813.png)

